molecular formula C23H34N2O2 B2686135 N-((1-cyclopentylpiperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1209560-33-7

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2686135
CAS No.: 1209560-33-7
M. Wt: 370.537
InChI Key: ZMJALXVNUOYZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a piperidine ring, which is a common structure in many pharmaceuticals and other bioactive compounds . It also contains a phenyl group and a tetrahydro-2H-pyran ring, which are common in many organic compounds .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple rings. Piperidine is a six-membered ring with one nitrogen atom, while tetrahydro-2H-pyran is a six-membered ring with one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the piperidine nitrogen could potentially be protonated or alkylated .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds containing a piperidine ring often have basic properties due to the presence of the nitrogen atom .

Scientific Research Applications

Potential Applications in Drug Discovery and Biological Research

  • Analogues as Potential PET Agents : Compounds structurally related to N-((1-cyclopentylpiperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, such as N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, have been synthesized for potential use as PET (Positron Emission Tomography) agents. These agents aim at imaging specific enzymes or biological markers in neuroinflammation, showcasing the role of structurally complex molecules in diagnostic imaging (Xiaohong Wang et al., 2018).

  • Cannabinoid Receptor Antagonists : Pyrazole derivatives, including N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), have been studied for their potential as cannabinoid receptor antagonists. Such compounds can help understand cannabinoid receptor binding sites and develop pharmacological probes or therapeutic agents that antagonize the effects of cannabinoids (R. Lan et al., 1999).

  • Synthesis and Characterization for Research Chemicals : The synthesis and characterization of research chemicals, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, are crucial for the accurate identification and differentiation of compounds. These studies serve as a reminder of the potential for mislabeling and the importance of rigorous analytical techniques in the development and study of new chemical entities (Gavin McLaughlin et al., 2016).

  • Antifungal and Cytotoxic Activities : Derivatives of pyrazole and pyrazolopyrimidine have shown significant antifungal and cytotoxic activities. These activities highlight the potential therapeutic applications of compounds in treating fungal infections and cancer, respectively. The study of such compounds can lead to the discovery of new drugs with improved efficacy and safety profiles (Ashraf S. Hassan et al., 2014; Zhibing Wu et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs containing a piperidine ring work by interacting with receptors in the nervous system .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action. It could potentially be developed into a pharmaceutical drug if it shows promising activity .

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O2/c26-22(23(12-16-27-17-13-23)20-6-2-1-3-7-20)24-18-19-10-14-25(15-11-19)21-8-4-5-9-21/h1-3,6-7,19,21H,4-5,8-18H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJALXVNUOYZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.